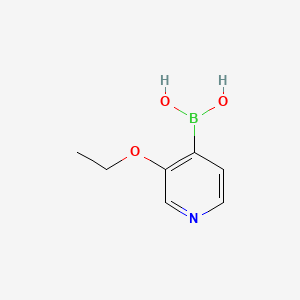
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14: is a deuterated analog of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it useful for various analytical and experimental purposes, including metabolic studies and tracing experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 typically involves the incorporation of deuterium atoms into the parent compound, N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development and testing of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, similar to its parent compound, Pindolol. This interaction can modulate various physiological responses, including heart rate and blood pressure. The deuterium labeling allows researchers to study the compound’s metabolic fate and distribution in vivo .
Comparación Con Compuestos Similares
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 can be compared with other similar compounds, such as:
N-(3-Isopropylamino-2-hydroxypropyl) Pindolol: The non-deuterated parent compound, used for similar research purposes but without the benefits of deuterium labeling.
Deuterated Pindolol: Another deuterated analog, differing in the position and number of deuterium atoms incorporated.
Other Beta-Blockers: Compounds like Propranolol and Atenolol, which also act on beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles
This compound stands out due to its specific deuterium labeling, which provides unique advantages in tracing and metabolic studies.
Propiedades
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3/i1D3,2D3,3D3,4D3,14D,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDTBSIDVGRKS-BHMRBXSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(CN1C=CC2=C1C=CC=C2OCC(CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857887 |
Source


|
| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-15-5 |
Source


|
| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B578345.png)





